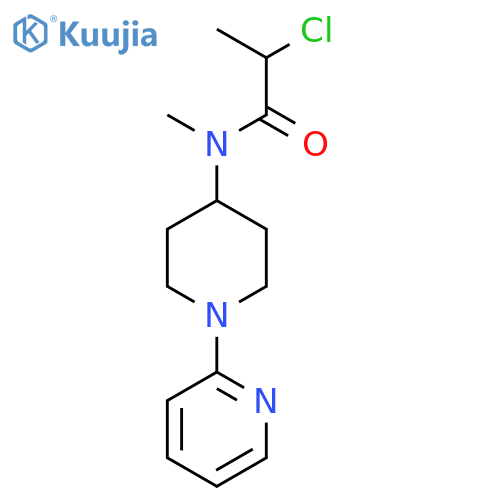Cas no 2411220-29-4 (2-Chloro-N-methyl-N-(1-pyridin-2-ylpiperidin-4-yl)propanamide)

2411220-29-4 structure
商品名:2-Chloro-N-methyl-N-(1-pyridin-2-ylpiperidin-4-yl)propanamide
2-Chloro-N-methyl-N-(1-pyridin-2-ylpiperidin-4-yl)propanamide 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-N-methyl-N-(1-pyridin-2-ylpiperidin-4-yl)propanamide
- Z1562134581
- 2411220-29-4
- 2-chloro-N-methyl-N-[1-(pyridin-2-yl)piperidin-4-yl]propanamide
- EN300-7560528
-
- インチ: 1S/C14H20ClN3O/c1-11(15)14(19)17(2)12-6-9-18(10-7-12)13-5-3-4-8-16-13/h3-5,8,11-12H,6-7,9-10H2,1-2H3
- InChIKey: UTZJJPUHWZUYLV-UHFFFAOYSA-N
- ほほえんだ: ClC(C)C(N(C)C1CCN(C2C=CC=CN=2)CC1)=O
計算された属性
- せいみつぶんしりょう: 281.1294900g/mol
- どういたいしつりょう: 281.1294900g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
2-Chloro-N-methyl-N-(1-pyridin-2-ylpiperidin-4-yl)propanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7560528-0.05g |
2-chloro-N-methyl-N-[1-(pyridin-2-yl)piperidin-4-yl]propanamide |
2411220-29-4 | 95.0% | 0.05g |
$212.0 | 2025-03-22 |
2-Chloro-N-methyl-N-(1-pyridin-2-ylpiperidin-4-yl)propanamide 関連文献
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
2411220-29-4 (2-Chloro-N-methyl-N-(1-pyridin-2-ylpiperidin-4-yl)propanamide) 関連製品
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
